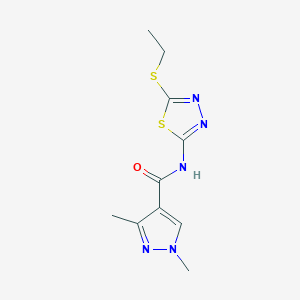

N-(5-(乙硫基)-1,3,4-噻二唑-2-基)-1,3-二甲基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

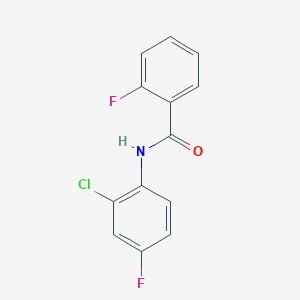

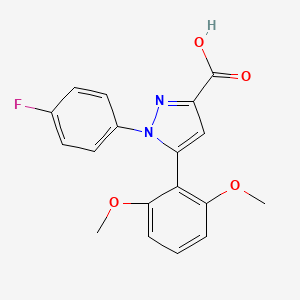

The compound you mentioned seems to be a complex organic molecule. It contains functional groups such as thiadiazole, pyrazole, and carboxamide. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic methods .科学研究应用

合成和结构分析

合成技术: 与N-(5-(乙硫基)-1,3,4-噻二唑-2-基)-1,3-二甲基-1H-吡唑-4-甲酰胺相关的化合物的化学合成涉及创新技术,如ANRORC重排和分子杂交,突显了在生成具有潜在治疗应用的新型杂环化合物方面的复杂性和多样性(Ledenyova et al., 2018)。

结构确认: 包括X射线晶体学和核磁共振光谱在内的先进光谱方法在确认新合成化合物的结构方面起着至关重要的作用,确保分子框架的准确性,以进行进一步的生物评估(Ledenyova et al., 2018)。

生物活性

一氧化氮合酶抑制: 源自噻二唑啉和吡唑啉杂环的化合物显示出对一氧化氮合酶(NOS)的抑制活性,特定衍生物优先抑制神经元NOS,暗示在神经系统疾病中的潜在应用(Arias et al., 2018)。

抗菌剂: 展示出有望的抗菌活性的新型类似物,特别是对金黄色葡萄球菌和枯草芽孢杆菌具有活性。这些化合物在非细胞毒浓度下表现出显著活性,突显了它们在抗击细菌感染中作为治疗剂的潜力(Palkar et al., 2017)。

杀真菌活性: 合成具有潜在杀真菌活性的衍生物,针对作物主要病害,如稻谷纹枯病,展示了这些化合物的农业应用。结构活性关系分析提供了优化杀真菌性能的见解(Chen et al., 2000)。

抗肿瘤剂: 研究吡唑并[3,4-d]嘧啶和吡唑衍生物作为抗肿瘤剂,包括详细的合成方法和评估它们对癌细胞系的有效性。这些研究为新抗癌药物的开发铺平了道路(Nassar et al., 2015)。

作用机制

Target of Action

The compound, also known as N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, primarily targets nucleoside phosphoramidites . These are essential components in the synthesis of DNA and RNA oligomers, playing a crucial role in the formation of internucleotide bonds .

Mode of Action

This compound acts as an efficient activator in the chemical synthesis of DNA or RNA . It facilitates the condensation of nucleoside phosphoramidites with a nucleoside, leading to the formation of dinucleoside phosphates . This interaction with its targets results in the successful formation of internucleotide bonds, which are critical for the synthesis of oligodeoxyribonucleotides and oligoribonucleotides .

Biochemical Pathways

The compound is involved in the phosphoramidite method of oligonucleotide synthesis . This method includes several biochemical pathways such as nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . The compound’s action affects these pathways, leading to downstream effects on the synthesis of DNA and RNA oligomers .

Pharmacokinetics

Based on its role as an activator in the phosphoramidite method, it is likely that it exhibits poor oral bioavailability due to extensive first-pass metabolism

Result of Action

The primary result of the compound’s action is the successful synthesis of DNA and RNA oligomers . By facilitating the formation of internucleotide bonds, it enables the construction of these oligomers, which are essential for various biological processes and applications .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other reactants can affect the efficiency of the phosphoramidite method of oligonucleotide synthesis . .

安全和危害

未来方向

属性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5OS2/c1-4-17-10-13-12-9(18-10)11-8(16)7-5-15(3)14-6(7)2/h5H,4H2,1-3H3,(H,11,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPYYUUSPVIVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)

![N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide](/img/structure/B2472531.png)

![9-((4-(3,4-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2472542.png)

![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)

![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)